molecular formula C11H9ClN6 B2811253 5-Chloro-6-[3-(triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile CAS No. 2415600-39-2

5-Chloro-6-[3-(triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile

Cat. No. B2811253
CAS RN: 2415600-39-2
M. Wt: 260.69
InChI Key: ULACBNWTVUKKJL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including a pyridine ring, a triazole ring, and an azetidine ring . These functional groups are common in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The compound likely has a complex three-dimensional structure due to the presence of the azetidine ring, a three-membered ring structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the triazole ring is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and triazole rings could potentially increase the compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many compounds with similar structures have diverse biological activities .

Future Directions

The future research directions would likely involve further exploration of the compound’s biological activity and potential applications in medicine or other fields .

properties

IUPAC Name

5-chloro-6-[3-(triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN6/c12-10-3-8(4-13)5-14-11(10)17-6-9(7-17)18-15-1-2-16-18/h1-3,5,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULACBNWTVUKKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=C(C=N2)C#N)Cl)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-[3-(triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile

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